molecular formula C10H10N4O3 B11878222 2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine CAS No. 89276-21-1

2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine

Katalognummer: B11878222
CAS-Nummer: 89276-21-1
Molekulargewicht: 234.21 g/mol
InChI-Schlüssel: GWWVFFTUAWRUNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine is a heterocyclic compound belonging to the 1,5-naphthyridine family. These compounds are characterized by a bicyclic structure containing two nitrogen atoms at positions 1 and 5. The presence of an ethoxy group at position 2, a nitro group at position 3, and an amino group at position 4 makes this compound unique and potentially useful in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-3-nitro-1,5-naphthyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-ethoxy-1,5-naphthyridine followed by amination. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of biologically active molecules, such as enzyme inhibitors or receptor antagonists.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-ethoxy-3-nitro-1,5-naphthyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Ethoxy-1,5-naphthyridine: Lacks the nitro and amino groups, making it less reactive.

    3-Nitro-1,5-naphthyridin-4-amine: Lacks the ethoxy group, affecting its solubility and reactivity.

    2-Ethoxy-3-amino-1,5-naphthyridine: Lacks the nitro group, altering its chemical properties.

Uniqueness

2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and potential biological activity. The ethoxy group also enhances its solubility and facilitates various substitution reactions .

Eigenschaften

CAS-Nummer

89276-21-1

Molekularformel

C10H10N4O3

Molekulargewicht

234.21 g/mol

IUPAC-Name

2-ethoxy-3-nitro-1,5-naphthyridin-4-amine

InChI

InChI=1S/C10H10N4O3/c1-2-17-10-9(14(15)16)7(11)8-6(13-10)4-3-5-12-8/h3-5H,2H2,1H3,(H2,11,13)

InChI-Schlüssel

GWWVFFTUAWRUNC-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC2=C(C(=C1[N+](=O)[O-])N)N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.